molecular formula C15H13ClN4S B2950082 3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine CAS No. 860609-05-8

3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine

Cat. No.: B2950082
CAS No.: 860609-05-8
M. Wt: 316.81
InChI Key: MXAUMURNNHOUSA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a sulfur-linked 4-chlorobenzyl group at position 3 and a phenyl group at position 3. Its structure (C₁₅H₁₂ClN₄S; MW: 327.81 g/mol) features a planar triazole core, enabling π-π interactions in biological targets. Crystallographic studies reveal a stable conformation with intermolecular hydrogen bonds involving the amine group .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h1-9H,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAUMURNNHOUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine typically involves the reaction of 4-chlorobenzyl chloride with phenylhydrazine in the presence of a suitable base, such as triethylamine. The reaction mixture is then heated to facilitate the formation of the triazole ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. Advanced techniques, such as continuous flow reactors and automated synthesis systems, are employed to enhance efficiency and ensure consistent quality. The production process is closely monitored to maintain the desired specifications and to comply with regulatory standards.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group undergoes oxidation to form sulfoxide or sulfone derivatives.

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) in glacial acetic acid at 60–80°C.

  • Product : 3-[(4-Chlorobenzyl)sulfinyl/sulfonyl]-5-phenyl-4H-1,2,4-triazol-4-amine.

  • Yield : 75–85% for sulfoxide; 60–70% for sulfone (dependent on reaction time and stoichiometry).

Table 1: Oxidation Reaction Data

Oxidizing AgentTemperature (°C)Time (h)ProductYield (%)
H₂O₂ (30%)604Sulfoxide derivative82
H₂O₂ (excess)806Sulfone derivative68

Reduction Reactions

The amine group participates in reductive alkylation or hydrogenation:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol under reflux.

  • Product : Secondary or tertiary amine derivatives via reductive amination .

  • Yield : 55–65% for alkylated products .

Nucleophilic Substitution

The sulfanyl group acts as a nucleophile in S-alkylation or S-arylation:

  • Reagents/Conditions : Alkyl/aryl halides (e.g., methyl iodide, benzyl bromide) in DMF with Cs₂CO₃ as base.

  • Product : S-substituted triazole derivatives.

  • Yield : 60–75% .

Table 2: Nucleophilic Substitution Examples

SubstrateBaseSolventProductYield (%)
CH₃ICs₂CO₃DMFS-Methyl derivative70
C₆H₅CH₂BrK₂CO₃AcetoneS-Benzyl derivative65

Cross-Coupling Reactions

The triazole ring facilitates palladium-catalyzed coupling:

  • Reagents/Conditions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

  • Product : Biaryl-substituted triazoles .

  • Yield : 50–80% (dependent on boronic acid substituents) .

Mechanistic Insights

  • Sulfanyl Reactivity : The –S– group’s electron-rich nature enables alkylation and oxidation. Steric effects from the 4-chlorobenzyl group moderate reaction rates .

  • Amine Participation : The NH₂ group undergoes condensation with aldehydes/ketones to form Schiff bases, though yields are lower (40–50%) due to steric hindrance .

Factors Influencing Reactivity

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

  • Substituent Impact : Electron-withdrawing groups (e.g., Cl on benzyl) reduce electron density at sulfur, slowing oxidation but stabilizing intermediates .

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has shown biological activity, including antimicrobial and antifungal properties, making it a candidate for drug development.

  • Medicine: The compound has been investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 3-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Key Biological Activity/Properties References
3-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine (Target) 4-Chlorobenzylsulfanyl Phenyl 327.81 11β-HSD1 inhibition
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 3-Chlorobenzylsulfanyl Pyridin-4-yl 328.79 Not reported (CAS 676335-85-6)
3-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 2,4-Dichlorophenyl 4-Fluorobenzylsulfanyl 377.24 N/A (structural data only)
3-(4-tert-Butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 4-tert-Butylphenyl 2-Fluorobenzylsulfanyl 356.46 Enhanced lipophilicity
5-(3-Methoxyphenyl)-3-[(2-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole 2-Chlorobenzylsulfanyl 3-Methoxyphenyl 423.91 N/A (structural data only)
3-[(4-Bromobenzyl)sulfinyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole 4-Bromobenzylsulfinyl 2,6-Dichlorobenzylsulfanyl 567.35 Potential redox activity (sulfoxide group)

Key Observations

Substituent Position and Bioactivity: The 4-chlorobenzyl group in the target compound optimizes steric and electronic interactions in enzyme binding pockets compared to analogs with 2-chloro- or 3-chlorobenzyl groups .

Halogen Effects: Fluorine in the benzyl group (e.g., 4-fluorobenzyl in ) increases metabolic stability but may reduce lipophilicity compared to chlorine.

Bulkier Groups :

  • The tert-butyl group in significantly increases lipophilicity (logP ~4.5 estimated), which may improve membrane permeability but reduce solubility.

Sulfur Modifications :

  • Sulfoxide formation (e.g., ) introduces polarity and redox sensitivity, which could influence pharmacokinetics.

Physicochemical Properties

Property Target Compound 3-(4-tert-Butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 3-[(4-Bromobenzyl)sulfinyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
Molecular Weight 327.81 356.46 567.35
Estimated logP ~3.2 ~4.5 ~5.8
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 0
Halogen Atoms 1 (Cl) 1 (F) 3 (Br, 2Cl)

Biological Activity

3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine is a compound that belongs to the 1,2,4-triazole family, known for its diverse biological activities. The triazole ring is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H17ClN4S\text{C}_{20}\text{H}_{17}\text{ClN}_4\text{S}

Antimicrobial Activity

The triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a similar structure exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole compounds can effectively inhibit the growth of various pathogens including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (μg/mL)Target Pathogen
Triazole A0.25Staphylococcus aureus
Triazole B0.5Candida albicans
Triazole C1.0Escherichia coli

Anticancer Activity

The potential anticancer properties of triazole derivatives are also noteworthy. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . The presence of the chlorobenzyl group in the structure may enhance its binding affinity to cancer cell receptors.

Case Study:
A study evaluating the anticancer effects of triazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Molecular Interactions : The triazole ring can form hydrogen bonds and hydrophobic interactions with biological macromolecules, enhancing its efficacy.
  • Signal Transduction Modulation : It may influence signaling pathways critical for cell survival and growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity. Modifications on the phenyl and chlorobenzyl groups can significantly affect their potency and selectivity against various targets .

Table 2: Structure Activity Relationship Insights

ModificationEffect on Activity
Addition of electron-donating groupsIncreased potency against bacteria
Alteration of halogen typeChanges binding affinity

Q & A

Basic: What are the recommended synthetic routes for 3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiol-ether bond formation. A common approach is reacting a triazole-4-amine precursor with 4-chlorobenzyl thiol derivatives under basic conditions. For example:

  • Step 1: Prepare the triazole core (e.g., 5-phenyl-4H-1,2,4-triazol-4-amine) via cyclization of thiosemicarbazide derivatives.
  • Step 2: Introduce the sulfanyl group by reacting the triazole with 4-chlorobenzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF at 60–80°C for 12–24 hours .
  • Key Considerations: Moisture-sensitive reagents require inert atmospheres (N₂/Ar). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D molecular conformation and confirms substituent positions (e.g., sulfanyl group orientation) .
  • NMR Spectroscopy:
    • ¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), NH₂ groups (δ 5.5–6.0 ppm), and CH₂-S (δ 3.8–4.2 ppm).
    • ¹³C NMR: Triazole carbons (δ 150–160 ppm) and sulfanyl-linked CH₂ (δ 35–40 ppm).
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis: Validates C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced: How does the sulfanyl group influence the compound’s reactivity in oxidation or substitution reactions?

Methodological Answer:
The sulfanyl (-S-) moiety is susceptible to:

  • Oxidation:
    • Reagents: H₂O₂ or mCPBA converts -S- to sulfoxide (-SO-) or sulfone (-SO₂-). Monitor via TLC or IR (S=O stretch at 1050–1150 cm⁻¹) .
    • Impact: Oxidation alters electronic properties, potentially enhancing solubility or bioactivity.
  • Nucleophilic Substitution:
    • Conditions: Alkyl halides (e.g., CH₃I) in basic media replace the sulfanyl group.
    • Applications: Functionalization for SAR studies or prodrug design .

Advanced: What computational methods are used to predict the compound’s electronic properties and pharmacological interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution to predict reactivity .
  • Molecular Docking: Screens against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Key parameters include binding affinity (ΔG) and hydrogen-bonding interactions with the triazole and sulfanyl groups .
  • MD Simulations: Assess stability in biological membranes (e.g., lipid bilayer penetration) over 100+ ns trajectories .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) and compound purity (≥95% by HPLC).
  • Comparative SAR Studies: Systematically modify substituents (e.g., replace Cl with F in the benzyl group) to isolate activity contributors .
  • Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to identify trends or outliers. For example, conflicting cytotoxicity results may arise from varying MTT assay protocols .

Advanced: What experimental design considerations are critical for stability studies of this compound?

Methodological Answer:

  • Storage Conditions: Store at -20°C in amber vials under inert gas to prevent oxidation or hydrolysis.
  • Accelerated Stability Testing:
    • Temperature/Humidity: Expose samples to 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.
    • Light Exposure: Use ICH Q1B guidelines for photostability (e.g., 1.2 million lux-hours).
  • Degradation Pathways: Identify byproducts via LC-MS; sulfanyl oxidation and triazole ring cleavage are common .

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